molecular formula C16H16N4O B14170894 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920960-09-4

4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide

Cat. No.: B14170894
CAS No.: 920960-09-4
M. Wt: 280.32 g/mol
InChI Key: GFNLXPZATIFNFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide is an organic compound belonging to the class of pyrrolopyridines These compounds are characterized by a pyrrole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide typically involves the annulation of a pyrazole fragment to an amino-substituted pyridine ring. This can be achieved through various multistep processes, often characterized by low selectivity and the need for specific reaction conditions . For instance, the synthesis might involve the reaction of 1-alkyl-N-Boc-5-formylpyrazol-4-amines with malononitrile and cyanoacetamide, followed by cyclocondensation with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis processes. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically facilitated by specific reagents and conditions.

Common Reagents and Conditions

    Oxidation: This reaction might involve the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be used.

    Substitution: Nucleophilic substitution reactions might involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular pathways, leading to therapeutic effects in diseases such as cancer.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2-Phenylethyl)amino]-1h-pyrrolo[2,3-b]pyridine-5-carboxamide apart from similar compounds is its specific structure, which allows for unique interactions with molecular targets. This structural uniqueness can result in distinct biological activities and potential therapeutic applications.

Properties

CAS No.

920960-09-4

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

4-(2-phenylethylamino)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

InChI

InChI=1S/C16H16N4O/c17-15(21)13-10-20-16-12(7-9-19-16)14(13)18-8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H2,17,21)(H2,18,19,20)

InChI Key

GFNLXPZATIFNFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C3C=CNC3=NC=C2C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.